molecular formula C25H54N2O6P+ B12293122 3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium,4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide (9CI)

3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium,4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide (9CI)

Cat. No.: B12293122
M. Wt: 509.7 g/mol
InChI Key: DXOJZQXDRYLJAP-UHFFFAOYSA-O
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Description

3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide (9CI) is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide involves several steps. The synthetic routes typically include the following steps:

    Formation of the Phosphapentacosan Backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the phosphapentacosan backbone.

    Introduction of Functional Groups: Various functional groups such as hydroxy, methoxy, and trimethylaminium are introduced through specific reactions.

    Oxidation and Inner Salt Formation: The final steps involve oxidation reactions and the formation of the inner salt structure.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide can be compared with other similar compounds, such as:

    3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, 4-oxide: This compound has similar functional groups but differs in the number of oxygen atoms in the backbone.

    (Z,Z)-4-Hydroxy-N,N,N-Trimethyl-10-Oxo-7-[(1-Oxo-9-Octadecenyl)Oxy]-3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium, inner salt, 4-oxide: This compound has a similar structure but includes additional unsaturated bonds.

Properties

Molecular Formula

C25H54N2O6P+

Molecular Weight

509.7 g/mol

IUPAC Name

[5-(hexadecanoylamino)-4-methoxy-2-phosphonooxypentyl]-trimethylazanium

InChI

InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-21-23(32-5)20-24(22-27(2,3)4)33-34(29,30)31/h23-24H,6-22H2,1-5H3,(H2-,26,28,29,30,31)/p+1

InChI Key

DXOJZQXDRYLJAP-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(CC(C[N+](C)(C)C)OP(=O)(O)O)OC

Origin of Product

United States

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